molecular formula C9H12N2 B3034345 3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine CAS No. 1595279-67-6

3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B3034345
CAS No.: 1595279-67-6
M. Wt: 148.2 g/mol
InChI Key: RKOPPQLAXXNYAH-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is a nitrogen-containing heterocyclic compound with the molecular formula C9H12N2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the oxidation of organic substances. The interaction between this compound and these enzymes can lead to the modulation of enzyme activity, affecting the overall metabolic processes within the cell .

Additionally, this compound has been found to bind to specific proteins, altering their conformation and function. This binding can influence protein-protein interactions, signal transduction pathways, and cellular responses to external stimuli . The nature of these interactions is often dependent on the concentration of the compound and the specific biomolecules involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation .

Moreover, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression levels of genes involved in various cellular processes, including apoptosis, cell cycle regulation, and stress responses . The compound’s impact on cellular metabolism is also notable, as it can alter the activity of metabolic enzymes and the production of key metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to the active site of enzymes, inhibiting their catalytic activity and thereby affecting the metabolic pathways they regulate .

Additionally, this compound can interact with DNA and RNA, influencing the transcription and translation processes. This interaction can lead to changes in the expression of specific genes, ultimately affecting cellular function and behavior . The compound’s ability to modulate protein-protein interactions also plays a crucial role in its molecular mechanism, as it can alter the formation of protein complexes and the activation of signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as altered gene expression and metabolic activity.

Long-term studies have also indicated that this compound can have persistent effects on cell signaling pathways and protein interactions, which may result in sustained changes in cellular behavior

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse reactions . At higher doses, this compound can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, due to its interaction with key metabolic enzymes and the accumulation of reactive metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine typically involves cyclization reactions. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine to yield N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to form the desired pyrrolopyridine structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction could produce various reduced forms of the pyrrolopyridine structure.

Scientific Research Applications

3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[3,2-b]pyridine: Another member of the pyrrolopyridine family with similar biological activities.

    Pyrrolo[1,2-a]pyrazine: Known for its antimicrobial and antiviral properties.

    Pyrrolo[2,3-d]pyrimidine: Exhibits kinase inhibitory activity.

Uniqueness

3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs sets it apart from other similar compounds, making it a promising candidate for cancer therapy .

Properties

IUPAC Name

3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-9(2)6-11-8-7(9)4-3-5-10-8/h3-5H,6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOPPQLAXXNYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (prepared according to B. Atkinson et al. WO201192293) (153 mg, 943 μmol, Eq: 1.00) in THF (5 mL) at rt was added lithium aluminum hydride, (2 M in THF, 0.95 mL, 1.9 mmol, Eq: 2.01) and the resulting mixture was stirred at rt for 1 h. Additional lithium aluminum hydride, (2 M in THF, 0.95 mL, 1.9 mmol, Eq: 2.01) was added and stirring was continued at rt for 1 h. The reaction mixture was quenched by adding EtOAc (˜2 mL) followed by water (˜1 mL). To the resulting slurry was added aqueous Rochelle's salt solution (20 mL) and the mixture was extracted with EtOAc (2×20 mL). The crude material was purified by flash chromatography (silica gel, 12 g, 0% to 100% EtOAc in hexanes) to give 3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (73 mg), m/z=149 (M+H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine
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3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine
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3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine
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3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine
Reactant of Route 6
3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine

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